![molecular formula C15H12ClN3OS B4390935 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide](/img/structure/B4390935.png)
3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Overview
Description
3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMTB is a member of the benzothiadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it has been suggested that 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been shown to inhibit the activity of various enzymes, including HDACs and HSP90.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle. In neurodegenerative diseases, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function. In infectious diseases, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the growth of bacteria and viruses.
Advantages and Limitations for Lab Experiments
3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research of 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is the development of 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential of 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, the mechanism of action of 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide needs to be further elucidated to fully understand its effects. Finally, the development of new synthesis methods for 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide could improve its availability and reduce its cost.
Conclusion:
In conclusion, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been synthesized using different methods, and it has been extensively studied for its potential application in cancer research, neurodegenerative diseases, and infectious diseases. 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide exerts its effects by modulating various signaling pathways and inhibiting the activity of various enzymes. 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide also has some limitations, including its high cost and limited availability. There are several future directions for the research of 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, including the development of 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide derivatives, investigation of its potential as a therapeutic agent, elucidation of its mechanism of action, and development of new synthesis methods.
Scientific Research Applications
3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential application in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to protect against oxidative stress and reduce neuroinflammation. In infectious diseases, 3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
3-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-8-3-5-10(7-11(8)16)15(20)17-13-9(2)4-6-12-14(13)19-21-18-12/h3-7H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTPYTHTFOGXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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